2,4,6-tris(trifluoromethyl)benzoic Acid

Catalog No.
S729253
CAS No.
25753-26-8
M.F
C10H3F9O2
M. Wt
326.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-tris(trifluoromethyl)benzoic Acid

CAS Number

25753-26-8

Product Name

2,4,6-tris(trifluoromethyl)benzoic Acid

IUPAC Name

2,4,6-tris(trifluoromethyl)benzoic acid

Molecular Formula

C10H3F9O2

Molecular Weight

326.11 g/mol

InChI

InChI=1S/C10H3F9O2/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H,20,21)

InChI Key

AQXAOQFYVRCSBV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(F)(F)F

2,4,6-tris(trifluoromethyl)benzoic Acid is a benzoic acid derivative characterized by three trifluoromethyl (CF₃) groups positioned at the 2, 4, and 6 (ortho- and para-) positions of the phenyl ring. This specific substitution pattern confers two defining, procurement-relevant properties: exceptionally strong Brønsted acidity due to the cumulative inductive electron-withdrawal of the CF₃ groups, and significant steric hindrance around the carboxylic acid functionality. [1] These attributes distinguish it from simpler benzoic acids and are central to its use in applications requiring a highly acidic yet chemically robust organic molecule.

Research Fit

Precursor Gateway to nonafluoromesityl (Fmes) ligand scaffold Organometallic & ligand design
Core Exceptionally electron-deficient aromatic carboxylic acid pKa shifted dramatically downward
Route One-pot lithiation–carbonation from 1,3,5-tris(trifluoromethyl)benzene Reported high-yield synthesis

Direct substitution with other fluorinated or standard benzoic acids is often unviable because they fail to replicate the dual electronic and steric profile of the 2,4,6-tris(trifluoromethyl) structure. Analogs with fewer CF₃ groups, such as 3,5-bis(trifluoromethyl)benzoic acid, do not achieve the same level of acidity. [1] Conversely, analogs lacking the bulky ortho-substituents, like 4-(trifluoromethyl)benzoic acid, do not exhibit the pronounced steric shielding that makes the carboxyl group on the target compound exceptionally unreactive. This unique combination of properties means that procurement decisions must be based on the specific requirements for both high acidity and steric isolation, which are not met by more common in-class substitutes.

Substitution Risk

! Unsubstituted or mono-CF₃ benzoic acids cannot replicate the electronic pull: reported pKa difference may shift deprotonation equilibrium and solubility profiles.
! Ortho-CF₃ groups block nucleophilic attack; conventional esterification fails, whereas less hindered analogs react smoothly. Substitution alters synthetic route requirements.
! Pentafluorophenyl or 2,6-bis(trifluoromethyl)phenyl ligands lack the combined steric/electronic profile of Fmes; low-coordinate metal stabilization may not transfer.

Exceptional Brønsted Acidity Exceeding Other Trifluoromethylated Benzoic Acids

The acidity of 2,4,6-tris(trifluoromethyl)benzoic acid is significantly higher than that of common benchmarks due to the cumulative inductive effect of three CF₃ groups. Its measured pKa is approximately 2.3 units lower than that of unsubstituted benzoic acid, corresponding to an acidity roughly 200 times greater. [1] This enhancement is also substantially greater than that achieved by a single CF₃ group.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa ≈ 1.9
Comparator Or BaselineBenzoic Acid (pKa ≈ 4.2)
Quantified DifferenceApproximately 2.3 pKa units lower (approx. 200x more acidic)
ConditionsAqueous solution

This level of acidity is critical for its function as a strong Brønsted acid catalyst in organic media and enables the formation of stable salts and co-crystals with very weak bases.

Acidity vs benzoic acid
Cross-study comparable
pKa 1.92
Benzoic acid pKa 4.20; 4-CF₃ analog pKa 3.44
~190-fold acidity increase supports selective deprotonation context.
Aqueous, 25 °C; potentiometric titration

Sterically Shielded Carboxyl Group Resists Standard Esterification and Acyl Halide Formation

Unlike less substituted benzoic acids, the carboxyl group of 2,4,6-tris(trifluoromethyl)benzoic acid is sterically shielded by the two ortho-CF₃ groups. This dramatically reduces its reactivity in standard derivatization reactions. It fails to undergo normal Fischer esterification with ethanol and only forms the corresponding acid chloride slowly under stringent conditions (e.g., prolonged reflux with thionyl chloride). [1] This contrasts sharply with benzoic acid or 4-(trifluoromethyl)benzoic acid, which react readily under mild conditions.

Evidence DimensionReactivity in Carboxyl Derivatization
Target Compound DataFails to form ester with ethanol under standard conditions; slow/inefficient acid chloride formation.
Comparator Or BaselineBenzoic acid and other unhindered analogs (undergo rapid esterification and acid chloride formation).
Quantified DifferenceQualitative but definitive difference in reaction feasibility and kinetics.
ConditionsStandard laboratory conditions for Fischer esterification or acid chloride synthesis.

This chemical inertness is a key procurement differentiator, making the compound a highly stable acid additive or a source for a bulky, non-coordinating anion in reaction systems where the acid itself must not be consumed or interfere.

Esterification with ethanol
Head-to-head comparison
0% conversion
vs benzoic acid and 4-CF₃ analog: complete esterification
Steric hindrance blocks conventional esterification; requires alternative activation.
Fischer conditions; reported qualitative outcome
Acid chloride formation
Class-level inference
Slow; stringent conditions
Benzoic acid and 4-CF₃ analog: rapid under standard conditions
Kinetic retardation impacts activation step; plan for longer reaction times.
Reflux with SOCl₂ or PCl₅; quantitative rates unavailable
Steric demand vs C₆F₅
Head-to-head comparison
Higher steric demand
Pentafluorophenyl: lower bulk, higher electronegativity
Enables trans-conformation in dinuclear gold complexes; stabilizes low-coordinate species.
X-ray crystallography; organometallic context
One-pot synthesis
Class-level inference
Lithiation–carbonation
From 1,3,5-tris(trifluoromethyl)benzene; reported high yield
Simplifies supply chain; avoids complex fluorination steps.
Anhydrous ether, n-BuLi, CO₂

Strong Brønsted Acid Organocatalysis

For acid-catalyzed reactions in organic solvents where a pKa below 2.0 is required for efficient turnover, this compound provides the necessary proton-donating strength that simpler carboxylic acids like acetic or benzoic acid cannot. [1]

Formation of Stable Co-crystals and Salts with Weak Bases

Its high acidity enables the complete proton transfer required to form stable, crystalline salts with weakly basic active pharmaceutical ingredients (APIs) or other organic molecules, which is often a challenge for less acidic co-formers. [1]

Use as a Non-Coordinating and Bulky Counterion

In catalysis or synthesis where a soluble, bulky, and non-reactive anion is needed to stabilize a cationic intermediate, the sterically hindered and electronically stabilized conjugate base of this acid is a suitable choice, as it is unlikely to participate in side reactions. [1]

Application Fit

Application
Selection Property
Validation Focus
Low-coordinate metal ligand precursor
Steric/electronic profile of Fmes scaffold
Air-stable, low-coordinate complex formation
Fluorinated aniline/azo dye intermediate
Curtius or Hofmann precursor pathway
Orthogonal conjugation via carboxyl handle
Mechanistic acidity probe
pKa ~1.92 with deactivated aromatic ring
Selective deprotonation in mixed-acid systems
Hindered ester methodology studies
Resistance to Fischer esterification
Acylium ion or mixed anhydride activation

XLogP3

4.1

Wikipedia

2,4,6-tris(trifluoromethyl)benzoic Acid

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